
1-(2,6-Difluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,6-difluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,6-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using microwave irradiation, which enhances reaction efficiency and yield .
Industrial Production Methods: Industrial production of azetidines often employs continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and controlled reaction environments ensures high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
2-Azetidinones: Four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics
Uniqueness: 1-(2,6-Difluorobenzyl)azetidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
1-[(2,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
GXGPNSIYACDCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
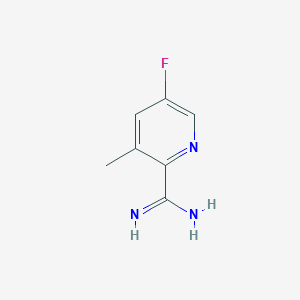
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
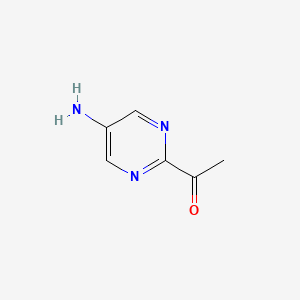


![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
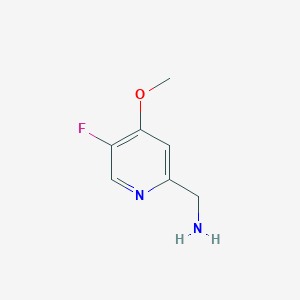
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
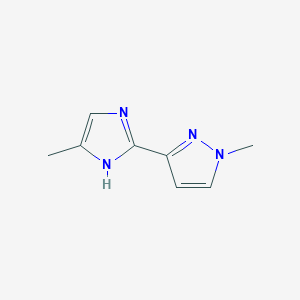


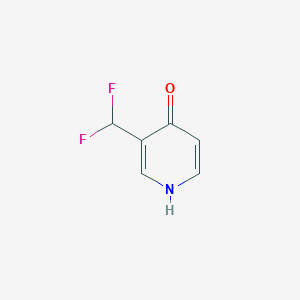
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
